

# DFT analysis of 2-chloroquinoline-3-carboxaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

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A comprehensive analysis of 2-chloroquinoline-3-carboxaldehyde using Density Functional Theory (DFT) provides significant insights into its molecular structure, vibrational properties, and electronic behavior. This guide compares the theoretical findings, primarily derived from DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental spectroscopic data, offering researchers a detailed correlation between computational and empirical results. Such comparisons are crucial for validating theoretical models and understanding the fundamental properties of this versatile heterocyclic compound, which is a key building block in medicinal and materials chemistry.<sup>[1][2]</sup>

## Computational and Experimental Protocols

### Computational DFT Methodology

The theoretical analysis of 2-chloroquinoline-3-carboxaldehyde was performed using Density Functional Theory (DFT) with the Gaussian09W software package.<sup>[1]</sup> The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method was employed in conjunction with the 6-311++G(d,p) basis set for the optimization of the molecular geometry and calculation of vibrational frequencies.<sup>[1][3]</sup> To improve the agreement between theoretical and experimental data, the calculated vibrational frequencies were uniformly scaled by a factor of 0.961.<sup>[1]</sup> The Potential Energy Distribution (PED) analysis was carried out using the VEDA software to assign the vibrational modes accurately.<sup>[1]</sup> Further analyses, including Natural Bond Orbital (NBO) for studying hyperconjugative interactions, Molecular Electrostatic

Potential (MEP), and HOMO-LUMO energy calculations, were also conducted to understand the molecule's reactivity and charge distribution.[1][3]

## Experimental Spectroscopic Analysis

The experimental data for comparison was obtained through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra were recorded for the compound in a solid state.[1] Experimental vibrational frequencies obtained from these techniques serve as the benchmark for validating the results generated from the DFT calculations.[1] It is important to note that theoretical calculations are typically performed for a molecule in the gaseous state, which can lead to slight deviations from experimental data obtained in the solid phase.[1]

## Comparative Analysis of Molecular Geometry

DFT calculations provide optimized geometric parameters, including bond lengths and bond angles. These theoretical values show a strong correlation with available experimental data, confirming the accuracy of the computational model.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond	Theoretical (DFT)	Experimental
C2-Cl13	1.751	1.7519
C-O	1.206	Matches Exp. Data
C-C	1.375 - 1.487	Matches Exp. Data
C-H	1.083 - 1.112	Matches Exp. Data

(Source:[1])

## Vibrational Frequency Analysis

The comparison between the calculated (scaled) and observed vibrational frequencies is a critical test for the computational method. The data for 2-chloroquinoline-3-carboxaldehyde shows good agreement, with a reported root mean square (rms) deviation of  $45.47\text{ cm}^{-1}$ . [1]

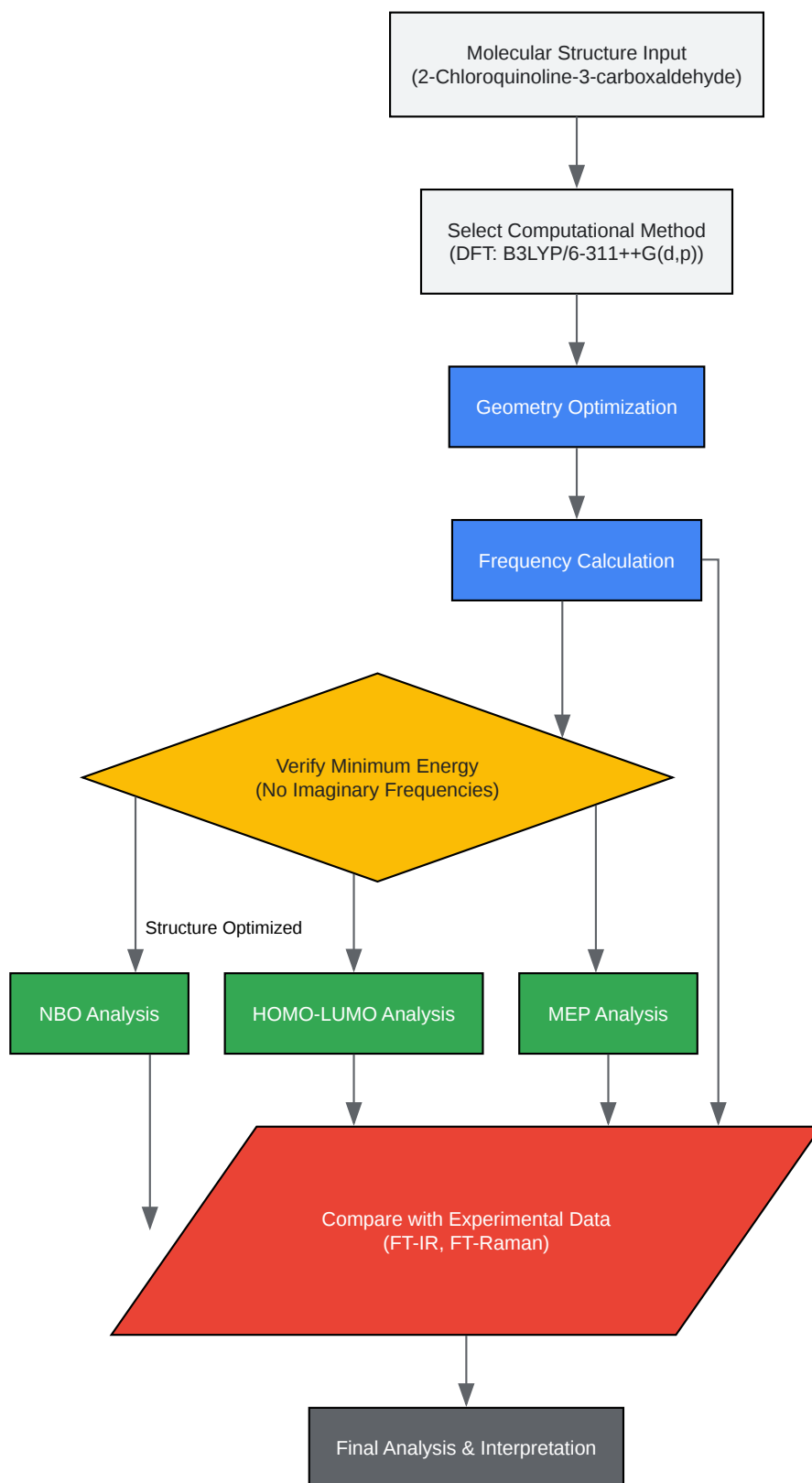
Table 2: Comparison of Key Vibrational Frequencies (cm<sup>-1</sup>)

Vibrational Mode	Experimental (FT-IR)	Experimental (FT-Raman)	Calculated (DFT, Scaled)	Assignment (PED %)
C-H stretch (aldehyde)	2862	2860	2757	v(C-H) (100)
C=O stretch	1688	1689	1685	v(C=O) (89)
C=C stretch	1590	1591	1583	v(C=C) (45)
C-Cl stretch	750	751	748	v(C-Cl) (55)
N-C vibration	-	-	1350-1200	v(N-C)

(Source:[1][3])

## Workflow for DFT Analysis

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like 2-chloroquinoline-3-carboxaldehyde using DFT.



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Caption: Workflow for DFT analysis of 2-chloroquinoline-3-carboxaldehyde.

## Electronic and Reactivity Analysis

- **HOMO-LUMO Analysis:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the molecule's electronic properties and reactivity. These frontier orbitals are key to understanding charge transfer within the molecule.<sup>[1][3]</sup>
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis revealed significant hyperconjugative interactions and charge delocalization within the molecular structure.<sup>[1]</sup> For instance, interactions between lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of the quinoline ring contribute to the molecule's stability.<sup>[3]</sup>
- **Molecular Electrostatic Potential (MEP):** The MEP map identifies the electrophilic and nucleophilic sites. For 2-chloroquinoline-3-carboxaldehyde, the regions around the oxygen and nitrogen atoms show negative potential (nucleophilic centers), while areas around the hydrogen atoms exhibit positive potential (electrophilic centers), indicating likely sites for chemical reactions.<sup>[1]</sup>

## Conclusion

The DFT analysis of 2-chloroquinoline-3-carboxaldehyde at the B3LYP/6-311++G(d,p) level of theory provides a reliable and detailed understanding of its structural, vibrational, and electronic properties. The strong agreement between the theoretical data and experimental spectroscopic results validates the computational approach. This comparative guide demonstrates the power of combining theoretical calculations with experimental work to elucidate the complex characteristics of quinoline derivatives, providing a solid foundation for further research in drug design and materials science.

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